1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylisothiazol-5-yl)piperidine-4-carboxamide
Description
This compound is a heterocyclic molecule featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position. The piperidine-4-carboxamide group is linked to the pyrimidine ring, while the amide nitrogen is bonded to a 3-methylisothiazol-5-yl group.
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8OS/c1-11-6-15(26-22-11)21-16(25)12-2-4-23(5-3-12)13-7-14(19-9-18-13)24-10-17-8-20-24/h6-10,12H,2-5H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMMIJCPQSTCSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylisothiazol-5-yl)piperidine-4-carboxamide is a novel synthetic molecule that incorporates several biologically active moieties. Its structure features a triazole and pyrimidine core, both of which are known for their diverse pharmacological properties. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound can be attributed to its structural components:
- Triazole Ring : Known for antifungal and anticancer properties, triazoles can inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis.
- Pyrimidine Structure : This moiety is crucial in nucleic acid synthesis and has been implicated in various therapeutic areas including antiviral and anticancer activities.
- Isothiazole Group : Exhibits antimicrobial and anti-inflammatory properties, enhancing the overall bioactivity of the compound.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that compounds containing triazole and isothiazole rings demonstrate significant antimicrobial effects. In vitro studies have shown promising results against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Anticancer Properties
The incorporation of the triazole and pyrimidine moieties has been linked to cytotoxic effects on cancer cell lines. For instance:
- A study reported that derivatives of triazole exhibited IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines .
Anti-inflammatory Effects
Compounds with isothiazole structures have been documented to possess anti-inflammatory properties. The presence of this group in our compound suggests potential applications in treating inflammatory diseases.
Case Studies
- Anticancer Activity : A derivative similar to the target compound was tested against multiple cancer cell lines. Results indicated a significant reduction in cell viability, particularly with an IC50 value of 27.3 μM against T47D breast cancer cells .
- Antimicrobial Efficacy : In a comparative study, various triazole derivatives were screened for antibacterial activity. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 4–8 μg/mL .
Data Tables
| Biological Activity | Cell Line/Pathogen | IC50/MIC Value |
|---|---|---|
| Anticancer | HCT-116 | 6.2 μM |
| MCF-7 | 27.3 μM | |
| Antimicrobial | Staphylococcus aureus | 4–8 μg/mL |
| Escherichia coli | 4–8 μg/mL |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural elements—pyrimidine, triazole, piperidine, and isothiazole moieties—are shared with other heterocyclic derivatives. Below is a detailed comparison based on synthesis, structural features, and inferred biological relevance:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Triazole Substitution :
- The target compound contains a 1,2,4-triazole , whereas ’s analog uses a 1,2,3-triazole . The latter is associated with agrochemical activity due to electron delocalization and hydrogen-bonding stability . The 1,2,4-triazole in the target may enhance metabolic stability in pharmaceuticals .
- Bond Lengths : In , shortened C–N bonds (1.348–1.366 Å) indicate conjugation, which may enhance reactivity. Similar effects are expected in the target compound’s triazole-pyrimidine system .
Pyrimidine vs. Coumarin Derivatives: Compounds 4i and 4j () replace pyrimidine with coumarin, a scaffold known for fluorescence and antimicrobial properties. The target’s pyrimidine core is more typical of kinase inhibitors (e.g., imatinib analogs) .
Piperidine vs. In contrast, 4i/4j use flexible tetrazolyl linkers, which may reduce selectivity .
Biological Activity :
Q & A
Q. What are the key synthetic routes for preparing this compound, and what experimental conditions are critical for yield optimization?
The synthesis involves multi-step reactions, starting with coupling the pyrimidine-triazole core to the piperidine scaffold, followed by amide bond formation with the 3-methylisothiazole moiety. Critical steps include:
- Nucleophilic substitution for pyrimidine functionalization (e.g., using 4-chloropyrimidine with 1H-1,2,4-triazole under K₂CO₃ catalysis) .
- Amide coupling via carbodiimide reagents (e.g., EDCI/HOBt) to link the piperidine-carboxylic acid to 3-methylisothiazol-5-amine .
- Strict temperature control (0–5°C during coupling) and inert atmospheres (N₂/Ar) to prevent oxidation of the isothiazole ring .
Q. What analytical techniques are essential for structural characterization and purity assessment?
- NMR spectroscopy : Key signals include the pyrimidine C-H (δ 8.6–9.2 ppm), triazole protons (δ 8.1–8.5 ppm), and piperidine carboxamide (δ 2.4–3.1 ppm) .
- LCMS/HPLC : Monitor molecular ion peaks (e.g., [M+H]⁺) and purity (>98% by reverse-phase HPLC) .
- Elemental analysis : Validate C, H, N composition (e.g., theoretical vs. experimental %C: 55.2 vs. 54.9) .
| Technique | Critical Data Points | Reference |
|---|---|---|
| NMR (DMSO-d6) | δ 8.7 (pyrimidine-H), δ 8.3 (triazole-H) | |
| LCMS | m/z 426.2 [M+H]⁺, t = 6.7 min |
Q. Which structural features are hypothesized to drive its biological activity?
- The 1,2,4-triazole-pyrimidine core may act as a kinase-binding motif via hydrogen bonding with ATP-binding pockets .
- The 3-methylisothiazole group enhances lipophilicity, potentially improving membrane permeability .
- The piperidine-carboxamide linker provides conformational flexibility for target engagement .
Q. What in vitro assays are typically used for initial biological screening?
- Kinase inhibition assays : IC determination against kinases (e.g., EGFR, Aurora A) .
- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility/stability : PBS (pH 7.4) and simulated gastric fluid studies .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
- Catalyst screening : Replace K₂CO₃ with Cs₂CO₃ for enhanced pyrimidine substitution efficiency .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve amide coupling yields .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., hydrolyzed carboxamide) and adjust protecting groups .
Q. How to resolve contradictions in biological activity data across assays?
- Orthogonal assays : Validate kinase inhibition via SPR (surface plasmon resonance) if IC values conflict with cellular activity .
- Metabolic stability testing : Check for cytochrome P450-mediated degradation in liver microsomes .
- Structural analogs : Synthesize derivatives to isolate contributions of specific moieties (e.g., isothiazole vs. thiazole) .
Q. What computational strategies predict target binding modes and SAR trends?
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., hydrogen bonding with triazole) .
- MD simulations : Assess piperidine flexibility in aqueous vs. membrane-bound environments .
- QSAR modeling : Correlate substituent electronegativity with IC values .
Q. How does the compound’s stability vary under physiological conditions?
- pH-dependent degradation : Rapid hydrolysis in acidic conditions (t < 1h at pH 2) due to isothiazole ring instability .
- Light sensitivity : Store in amber vials to prevent photodegradation of the triazole group .
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| pH 7.4 (37°C) | Amide hydrolysis | 48h | |
| UV light (254 nm) | Triazole ring cleavage | 6h |
Q. What experimental designs support structure-activity relationship (SAR) studies?
- Fragment-based design : Replace piperidine with azetidine or morpholine to probe steric effects .
- Bioisosteric replacement : Substitute 3-methylisothiazole with 5-methyloxazole to assess electronic contributions .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands for targeted degradation .
Q. How to integrate high-throughput screening with synthesis optimization?
- Automated parallel synthesis : Use Chemspeed or Unchained Labs platforms to generate 50–100 analogs/week .
- Machine learning : Train models on existing kinetic data to predict optimal reaction conditions (e.g., solvent, catalyst) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
